molecular formula C11H7N3OS B3746155 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B3746155
M. Wt: 229.26 g/mol
InChI Key: GMGSSLHPYHRBLM-UHFFFAOYSA-N
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Description

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that combines a thiophene ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and industrial chemistry. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the thiophene and pyridine rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by the coupling of the oxadiazole with thiophene and pyridine derivatives under suitable reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene sulfoxide and thiophene sulfone share the thiophene ring structure.

    Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid share the oxadiazole ring.

    Pyridine derivatives: Compounds like 2,6-dimethylpyridine share the pyridine ring.

Uniqueness

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the combination of the three heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-pyridin-4-yl-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c1-2-9(16-7-1)10-13-11(15-14-10)8-3-5-12-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGSSLHPYHRBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
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4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
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4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Reactant of Route 4
4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Reactant of Route 5
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4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Reactant of Route 6
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4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

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